molecular formula C12H17NO3 B3419213 Nicoboxil CAS No. 13912-80-6

Nicoboxil

Cat. No.: B3419213
CAS No.: 13912-80-6
M. Wt: 223.27 g/mol
InChI Key: IZJRISIINLJVBU-UHFFFAOYSA-N
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Description

Nicoboxil is a medication used to treat acute back pain . It has been investigated for the treatment of Acute Low Back Pain, where it is typically considered an effective and safe therapeutic option . It is predominantly found paired with nonivamide as a combination topical analgesic product . Such combination topical analgesics are only available for purchase and use (for humans) in some parts of Europe and Asia, like Germany and Australia .


Synthesis Analysis

This compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular formula of this compound is C12H17NO3 . The average molecular weight is 223.272 and the monoisotopic molecular weight is 223.120843411 .


Chemical Reactions Analysis

This compound and nonivamide induce vasodilation by different effects and therefore have complementary abilities inducing increased blood flow .


Physical and Chemical Properties Analysis

The density of this compound is 1.1±0.1 g/cm3 . Its boiling point is 287.4±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.6±20.4 °C . The index of refraction is 1.495 . The molar refractivity is 61.0±0.3 cm3 . The polar surface area is 48 Å2 . The polarizability is 24.2±0.5 10-24 cm3 . The surface tension is 39.4±3.0 dyne/cm . The molar volume is 209.4±3.0 cm3 .

Scientific Research Applications

Improved Skin Flap Survival

A study by Huemer et al. (2003) demonstrated that a combination of nonivamide and nicoboxil applied topically can significantly decrease skin flap necrosis in rats. This suggests potential applications in improving skin perfusion and reducing ischemic necrosis in skin flaps, which could have implications for surgical procedures involving skin flaps (Huemer et al., 2003).

Hemodynamic Changes in Skin and Muscle

Warnecke et al. (2014) investigated the effects of a nonivamide-nicoboxil cream on hemodynamics in skin and calf muscle, finding significant increases in oxygenated hemoglobin and tissue oxygen saturation. This indicates the potential use of this compound in therapies aimed at enhancing blood flow and oxygenation in skin and muscle tissues (Warnecke et al., 2014).

Impact on Athletic Performance

Research by Schörkmaier et al. (2021) explored the effects of nonivamide-nicoboxil cream on muscle oxygenation and endurance performance under normoxic and hypoxic conditions in athletes. They found increased muscle oxygenation with the application but no significant impact on peak power output or endurance performance (Schörkmaier et al., 2021).

Application in Cycling Performance

A study by Zinner et al. (2016) examined the effects of nonivamide–this compound cream on experienced cyclists' performance in a time-trial. They found that while the cream increased skin temperature, it did not significantly enhance power output or other performance metrics in the cyclists (Zinner et al., 2016).

Treatment for Low Back Pain

Blahova et al. (2016) found that a cream containing this compound/nonivamide effectively reduced acute nonspecific low back pain. This suggests its potential as a treatment option for such conditions, providing a non-invasive alternative to traditional pain management methods (Blahova et al., 2016).

Effectiveness in Inducing Delay in Skin Flaps

Huemer et al. (2009) researched the effectiveness of a combination of this compound and nonivamide in inducing a delay effect in experimental skin flaps. The study showed significant value in ameliorating ischemic necrosis, indicating potential clinical applications in skin flap surgeries (Huemer et al., 2009).

Safety and Hazards

Nicoboxil is harmful if swallowed . It is advised to wash thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, get medical help and rinse mouth . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Despite topical nicoboxil/nonivamide topical analgesic medication being used since the 1950s, recent studies demonstrate continued interest in the medication given its demonstrated efficacy, safety, and capability to be used as an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed . The aim of future research is to provide a comprehensive overview of the capsaicin compound, and more importantly delve into its therapeutic potential in various human ailments .

Biochemical Analysis

Biochemical Properties

Nicoboxil is a nicotinate, an ester of nicotinic acid (niacin), and 2-butoxyethanol . It is believed to act on the innervation of blood vessels of the skin, leading to local reactions like vascular dilatation and hyperaemia . The observed hyperaemic effect of this compound occurs earlier and is described as being more intense than the nonivamide hyperaemic effect .

Cellular Effects

This compound, when applied topically, induces vasodilation by different effects, thus hastening the hyperaemic skin reaction . This increased blood flow effect is beneficial for conditions where local warmth is beneficial, such as rheumatism, arthritis, lumbago, muscular aches, sprains and strains, and sporting injuries .

Molecular Mechanism

This compound is considered a rubefacient, a substance that increases blood flow to the skin and causes redness . It is believed that this compound’s vasodilating properties are facilitated by prostaglandin . Any systemically absorbed this compound is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma .

Temporal Effects in Laboratory Settings

The maximum possible effect of this compound/nonivamide ointment might have been even pronounced after 7 days of treatment . This suggests that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

The intended daily dose for horses is approximately 20 mg/horse corresponding to about 40 to 60 μg/kg bw as a single dose .

Metabolic Pathways

Any systemically absorbed this compound is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma . The nicotinic acid metabolite is also capable of vascular dilatation .

Transport and Distribution

Published data for related nicotinate esters indicated that members of this class of compounds are in principle able to penetrate the skin .

Properties

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRISIINLJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057635
Record name Nicoboxil
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URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments.
Record name Nicoboxil
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CAS No.

13912-80-6, 1322-29-8
Record name 2-Butoxyethyl 3-pyridinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=13912-80-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, butoxyethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806
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Record name Nicoboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Nicoboxil
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Record name Nicoboxil
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Record name NICOBOXIL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Nicoboxil exert its effect on the human body?

A1: this compound acts as an adenosine triphosphate-sensitive potassium (KATP) channel opener, primarily in vascular smooth muscle cells. [, ] This action leads to hyperpolarization of the cell membrane, inhibiting calcium influx and ultimately causing vasodilation, which increases blood flow. [, ]

Q2: What are the downstream effects of this compound-induced vasodilation?

A2: The increased blood flow resulting from this compound's vasodilatory effect has been shown to improve oxygenation in both skin and muscle tissue. [, ] This improved blood flow also contributes to its therapeutic benefit in conditions like acute low back pain. []

Q3: Can you describe the structural characteristics of this compound?

A3: this compound is a nicotinic acid ester chemically named 2-[(1,4-dioxan-2-yl)methoxy]-6-pyridinecarboxylic acid 2-(2-hydroxyethyl)pyridin-4-yl ester. [] While the provided research papers do not list the molecular weight or spectroscopic data, they highlight its structural similarity to other nicotinic acid esters.

Q4: How does the formulation of this compound affect its action?

A4: Research suggests that the vehicle used for topical this compound significantly influences its kinetics. An oil-in-water emulsion leads to a faster onset of action compared to a water-free ointment. [] This difference is likely due to variations in drug release and penetration through the skin barrier.

Q5: Is this compound used alone or in combination with other substances?

A5: this compound is often combined with nonivamide, a capsaicinoid, in topical formulations. [, , , ] This combination shows an additive effect on blood flow enhancement, possibly due to nonivamide's ability to stimulate C-fibers and induce vasodilation through a different mechanism. []

Q6: What is the evidence supporting the efficacy of this compound in treating acute low back pain?

A6: A randomized, double-blind, placebo-controlled trial demonstrated that a fixed-dose combination cream containing this compound and nonivamide effectively reduced pain intensity and improved mobility in patients with acute nonspecific low back pain. [] The study reported significant pain reduction within 8 hours of the first application, with continued improvement until the end of the 4-day treatment period. []

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